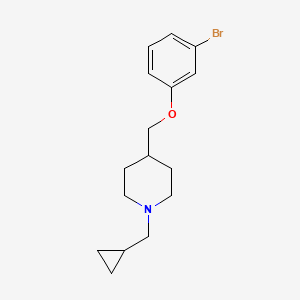![molecular formula C12H16FNO B1461782 [(2S)-1-[(3-fluorophényl)méthyl]pyrrolidin-2-yl]méthanol CAS No. 892386-87-7](/img/structure/B1461782.png)
[(2S)-1-[(3-fluorophényl)méthyl]pyrrolidin-2-yl]méthanol
Vue d'ensemble
Description
[(2S)-1-[(3-fluorophenyl)methyl]pyrrolidin-2-yl]methanol, also known as 3-fluorophenylmethylpyrrolidin-2-ylmethanol, is a synthetic compound with a wide range of applications in scientific research. It is a member of the pyrrolidin-2-ylmethanol family, a group of compounds that are used as intermediates in organic synthesis. This compound has been found to have numerous potential applications in the fields of medicine, pharmacology, and biochemistry.
Applications De Recherche Scientifique
Développement de médicaments pharmaceutiques
Le cycle pyrrolidine est une caractéristique commune à de nombreux composés biologiquement actifs. Sa présence dans les molécules peut contribuer à la stéréochimie du médicament et améliorer la couverture tridimensionnelle, ce qui est crucial pour la liaison aux protéines énantiosélectives . Ce composé pourrait être utilisé pour concevoir de nouveaux médicaments axés sur l'amélioration des propriétés pharmacocinétiques et l'augmentation de la sélectivité cible.
Chimie médicinale
En chimie médicinale, l'échafaudage pyrrolidine est utilisé pour explorer efficacement l'espace pharmacophore en raison de son hybridation sp³. Le composé en question pourrait servir de structure de départ pour la synthèse de nouveaux composés ayant des effets thérapeutiques potentiels .
Synthèse de molécules bioactives
La stéréogénicité du cycle pyrrolidine permet la création de différents stéréoisomères, ce qui peut conduire à des profils biologiques divers. Ce composé pourrait être essentiel dans la synthèse de molécules bioactives qui nécessitent une orientation spatiale spécifique pour leur activité .
Catalyse énantiosélective
La nature chirale de ce composé en fait un candidat pour une utilisation en catalyse énantiosélective. Il pourrait être utilisé pour induire la chiralité dans les molécules synthétisées, ce qui est un atout précieux dans la production de certains produits pharmaceutiques .
Études biologiques
Le groupe fluorophényl dans le composé pourrait être d'un intérêt particulier dans les études biologiques, car les composés fluorés ont souvent des interactions uniques avec les systèmes biologiques. Cela pourrait être exploré pour le développement d'outils de diagnostic ou de nouveaux traitements .
Biologie chimique
En biologie chimique, le composé pourrait être utilisé pour étudier les interactions protéine-ligand, en particulier avec les protéines qui ont une préférence pour les ligands contenant un cycle pyrrolidine. Cela pourrait aider à comprendre les mécanismes de la maladie au niveau moléculaire .
Science des matériaux
Les caractéristiques structurelles de ce composé pourraient être utilisées en science des matériaux, en particulier dans la conception de semi-conducteurs organiques ou d'autres matériaux où le cycle pyrrolidine pourrait conférer des propriétés électroniques avantageuses .
Chimie analytique
En tant que composé standard ou de référence, il pourrait être utilisé en chimie analytique pour développer de nouvelles méthodes de détection et de quantification de structures similaires dans des mélanges complexes .
Mécanisme D'action
Target of Action
Compounds with a pyrrolidine ring, such as this one, are widely used by medicinal chemists to obtain compounds for the treatment of various human diseases .
Mode of Action
The pyrrolidine ring in the compound contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization . This can lead to different biological profiles of drug candidates due to the different binding mode to enantioselective proteins .
Biochemical Pathways
Compounds with a pyrrolidine ring are known to interact with various biochemical pathways, influencing the biological activity of the compound .
Pharmacokinetics
The introduction of heteroatomic fragments in these molecules is a common strategy for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .
Result of Action
The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates .
Action Environment
It is known that environmental factors can significantly impact the effectiveness of many chemical compounds .
Avantages Et Limitations Des Expériences En Laboratoire
[(2S)-1-[(3-fluorophenyl)methyl]pyrrolidin-2-yl]methanolylmethylpyrrolidin-2-ylmethanol has a number of advantages and limitations for use in laboratory experiments. One advantage is that it is a relatively inexpensive compound, making it an attractive option for use in research. Additionally, it is a relatively stable compound, making it suitable for use in long-term experiments. One limitation is that it is a relatively new compound, making it difficult to predict its effects in certain situations. Additionally, it is a relatively toxic compound, making it unsuitable for use in certain experiments.
Orientations Futures
There are a number of potential future directions for the use of [(2S)-1-[(3-fluorophenyl)methyl]pyrrolidin-2-yl]methanolylmethylpyrrolidin-2-ylmethanol in scientific research. One potential direction is to further explore its potential applications in the fields of medicine, pharmacology, and biochemistry. Another potential direction is to further investigate its mechanism of action and its biochemical and physiological effects. Additionally, further research could be conducted to explore its potential therapeutic applications. Finally, further research could be conducted to explore its potential toxicity and its potential for use in long-term experiments.
Analyse Biochimique
Biochemical Properties
[(2S)-1-[(3-fluorophenyl)methyl]pyrrolidin-2-yl]methanol plays a significant role in biochemical reactions due to its ability to interact with a variety of enzymes, proteins, and other biomolecules. The compound’s pyrrolidine ring allows it to explore the pharmacophore space efficiently, contributing to its stereochemistry and three-dimensional coverage . It has been observed to interact with enantioselective proteins, leading to different biological profiles based on the spatial orientation of its substituents . These interactions are crucial for understanding the compound’s potential therapeutic applications.
Cellular Effects
The effects of [(2S)-1-[(3-fluorophenyl)methyl]pyrrolidin-2-yl]methanol on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that it can affect the activity of specific signaling pathways, leading to changes in cellular responses . Additionally, the compound’s impact on gene expression can result in altered protein synthesis, affecting cellular metabolism and overall cell function.
Molecular Mechanism
The molecular mechanism of [(2S)-1-[(3-fluorophenyl)methyl]pyrrolidin-2-yl]methanol involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s pyrrolidine ring allows it to bind to specific enzyme active sites, potentially inhibiting or activating their functions . These binding interactions can lead to downstream effects on gene expression, further influencing cellular processes. Understanding these molecular mechanisms is essential for developing potential therapeutic applications of the compound.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of [(2S)-1-[(3-fluorophenyl)methyl]pyrrolidin-2-yl]methanol have been observed to change over time. The compound’s stability and degradation play a crucial role in its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its degradation products can also influence cellular responses . Long-term in vitro and in vivo studies are necessary to fully understand the temporal effects of this compound.
Dosage Effects in Animal Models
The effects of [(2S)-1-[(3-fluorophenyl)methyl]pyrrolidin-2-yl]methanol vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses could lead to toxic or adverse effects . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm. Understanding these dosage effects is crucial for determining the compound’s safety and efficacy in potential therapeutic applications.
Metabolic Pathways
[(2S)-1-[(3-fluorophenyl)methyl]pyrrolidin-2-yl]methanol is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. The compound’s interactions with specific enzymes can affect metabolic flux and metabolite levels, leading to changes in cellular metabolism . These interactions are essential for understanding the compound’s overall impact on biological systems and its potential therapeutic applications.
Transport and Distribution
The transport and distribution of [(2S)-1-[(3-fluorophenyl)methyl]pyrrolidin-2-yl]methanol within cells and tissues are influenced by its interactions with transporters and binding proteins. These interactions determine the compound’s localization and accumulation within specific cellular compartments . Understanding the transport and distribution mechanisms is crucial for optimizing the compound’s therapeutic potential and minimizing any adverse effects.
Subcellular Localization
[(2S)-1-[(3-fluorophenyl)methyl]pyrrolidin-2-yl]methanol exhibits specific subcellular localization, which can affect its activity and function. Targeting signals and post-translational modifications direct the compound to particular compartments or organelles within the cell . These localization patterns are essential for understanding the compound’s mechanism of action and its potential therapeutic applications.
Propriétés
IUPAC Name |
[(2S)-1-[(3-fluorophenyl)methyl]pyrrolidin-2-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16FNO/c13-11-4-1-3-10(7-11)8-14-6-2-5-12(14)9-15/h1,3-4,7,12,15H,2,5-6,8-9H2/t12-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COTCEDSHEHERBD-LBPRGKRZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)CC2=CC(=CC=C2)F)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](N(C1)CC2=CC(=CC=C2)F)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



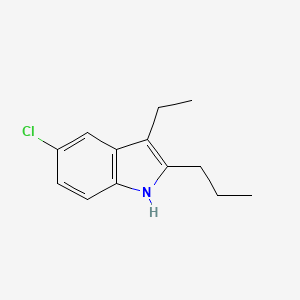

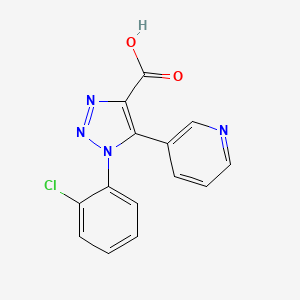
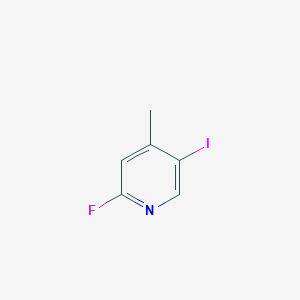

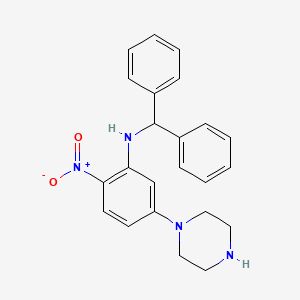
![3,5-Dichlorobenzyl 4-(4-((2-oxo-2,3-dihydrobenzo[d]oxazol-6-yl)carbamoyl)thiazol-2-yl)piperazine-1-carboxylate](/img/structure/B1461710.png)
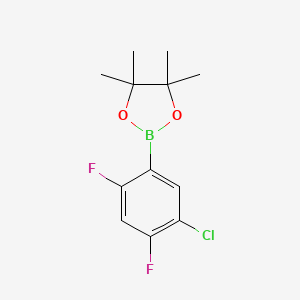
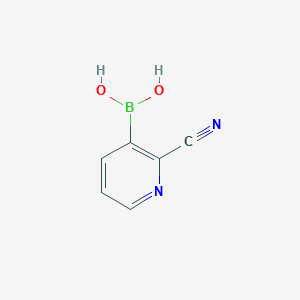
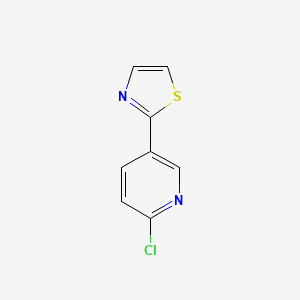
![N-[(3-chloro-4-fluorophenyl)methyl]-1-methyl-N-[[(1R,5S)-3-methyl-3-azabicyclo[3.1.0]hexan-6-yl]methyl]imidazole-4-carboxamide](/img/structure/B1461716.png)
